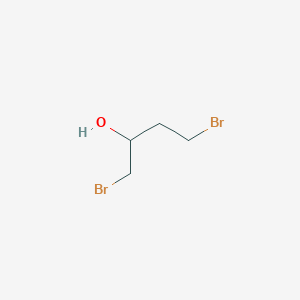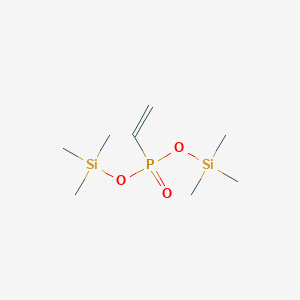
Bis(trimethylsilyl) vinylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl) vinylphosphonate (BTMSP) is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 236.39 g/mol. BTMSP is widely used in the field of organic chemistry due to its ability to act as a versatile reagent for the synthesis of various organic compounds.
Mécanisme D'action
Bis(trimethylsilyl) vinylphosphonate acts as a nucleophile in various chemical reactions due to the presence of a vinyl group and a phosphonate group. The vinyl group can undergo addition reactions with various electrophiles, while the phosphonate group can undergo substitution reactions with various nucleophiles.
Biochemical and Physiological Effects
Bis(trimethylsilyl) vinylphosphonate does not have any known biochemical or physiological effects on living organisms. It is primarily used in laboratory experiments and is not intended for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(trimethylsilyl) vinylphosphonate has several advantages for laboratory experiments, including:
1. Versatility: Bis(trimethylsilyl) vinylphosphonate can be used as a reagent for the synthesis of various organic compounds, making it a versatile tool for organic chemists.
2. Stability: Bis(trimethylsilyl) vinylphosphonate is a stable compound that can be stored for long periods without degradation.
3. Solubility: Bis(trimethylsilyl) vinylphosphonate is soluble in various organic solvents, making it easy to handle and use in laboratory experiments.
However, Bis(trimethylsilyl) vinylphosphonate also has some limitations for laboratory experiments, including:
1. Toxicity: Bis(trimethylsilyl) vinylphosphonate can be toxic if ingested or inhaled, and proper safety precautions must be taken when handling it.
2. Reactivity: Bis(trimethylsilyl) vinylphosphonate is a reactive compound that can react with various chemicals, and care must be taken to avoid unwanted reactions.
3. Cost: Bis(trimethylsilyl) vinylphosphonate can be expensive, and its cost may limit its use in some laboratory experiments.
Orientations Futures
There are several future directions for research involving Bis(trimethylsilyl) vinylphosphonate, including:
1. Development of new synthetic methods: Researchers can explore new synthetic methods for the production of Bis(trimethylsilyl) vinylphosphonate and its derivatives.
2. Applications in catalysis: Bis(trimethylsilyl) vinylphosphonate can be used as a catalyst for various chemical reactions, and researchers can explore its potential in catalysis.
3. Applications in materials science: Bis(trimethylsilyl) vinylphosphonate can be used as a surface modifier for various materials, and researchers can explore its potential in materials science.
4. Applications in drug discovery: Bis(trimethylsilyl) vinylphosphonate and its derivatives can be used in drug discovery research, and researchers can explore their potential as drug candidates.
Conclusion
In conclusion, Bis(trimethylsilyl) vinylphosphonate is a versatile compound that is widely used in various scientific research applications. Its ability to act as a versatile reagent for the synthesis of various organic compounds makes it a valuable tool for organic chemists. However, its toxicity and reactivity must be taken into consideration when handling it in laboratory experiments. There are several future directions for research involving Bis(trimethylsilyl) vinylphosphonate, including the development of new synthetic methods, applications in catalysis and materials science, and applications in drug discovery.
Méthodes De Synthèse
The synthesis of Bis(trimethylsilyl) vinylphosphonate involves the reaction of trimethylsilyl acetylene with phosphorus trichloride in the presence of a catalyst such as triethylamine. The reaction results in the formation of Bis(trimethylsilyl) vinylphosphonate, which can be purified by distillation or chromatography.
Applications De Recherche Scientifique
Bis(trimethylsilyl) vinylphosphonate is used in various scientific research applications, including:
1. Synthesis of organic compounds: Bis(trimethylsilyl) vinylphosphonate is used as a versatile reagent for the synthesis of various organic compounds, including alkenes, alkynes, and phosphonates.
2. Polymerization: Bis(trimethylsilyl) vinylphosphonate is used as a monomer for the synthesis of various polymers, including poly(ethylene-co-vinylphosphonate) and poly(ethylene-co-vinylphosphonic acid).
3. Surface modification: Bis(trimethylsilyl) vinylphosphonate is used as a surface modifier for various materials, including glass, silicon, and gold.
Propriétés
Numéro CAS |
18291-41-3 |
|---|---|
Nom du produit |
Bis(trimethylsilyl) vinylphosphonate |
Formule moléculaire |
C8H21O3PSi2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
[ethenyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C8H21O3PSi2/c1-8-12(9,10-13(2,3)4)11-14(5,6)7/h8H,1H2,2-7H3 |
Clé InChI |
UFVFKJLDKPZOHD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OP(=O)(C=C)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OP(=O)(C=C)O[Si](C)(C)C |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
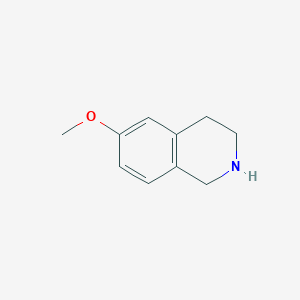
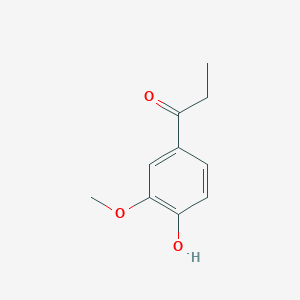
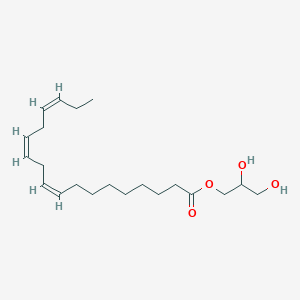
![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)

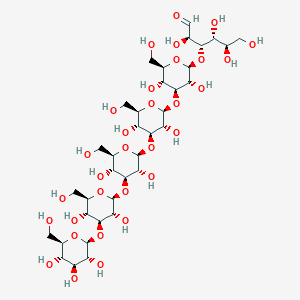
![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)

![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)

